molecular formula C14H10BrClO2 B2771442 2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone CAS No. 84447-83-6

2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone

Cat. No.: B2771442
CAS No.: 84447-83-6
M. Wt: 325.59
InChI Key: ORXLVGIZIGVHGE-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone is an organic compound with the molecular formula C14H9BrClO2. It is a brominated derivative of acetophenone and is characterized by the presence of a bromine atom and a chlorophenoxy group attached to the phenyl ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone typically involves the bromination of 1-[4-(4-chlorophenoxy)phenyl]ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is typically followed by purification steps such as recrystallization or column chromatography to obtain the desired compound in pure form .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 1-[4-(4-chlorophenoxy)phenyl]ethanol.

    Oxidation: Formation of 1-[4-(4-chlorophenoxy)phenyl]acetic acid.

Scientific Research Applications

2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone involves its interaction with specific molecular targets. The bromine atom and the chlorophenoxy group contribute to its reactivity and ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanol: A reduced form of the compound with an alcohol group instead of a carbonyl group.

    1-[4-(4-chlorophenoxy)phenyl]ethanone: The non-brominated precursor of the compound.

    2-Bromo-1-[4-(4-fluorophenoxy)phenyl]ethanone: A similar compound with a fluorine atom instead of a chlorine atom.

Uniqueness

2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone is unique due to the presence of both bromine and chlorophenoxy groups, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

2-bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-9-14(17)10-1-5-12(6-2-10)18-13-7-3-11(16)4-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXLVGIZIGVHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84447-83-6
Record name 2-bromo-1-[4-(4-chlorophenoxy)phenyl]ethan-1-one
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